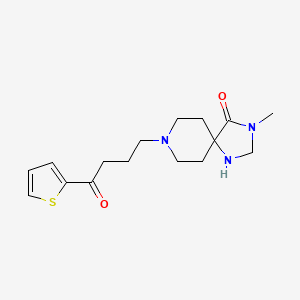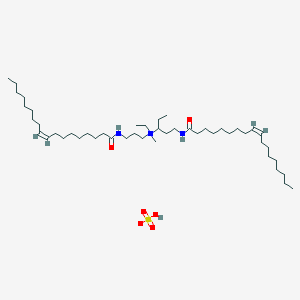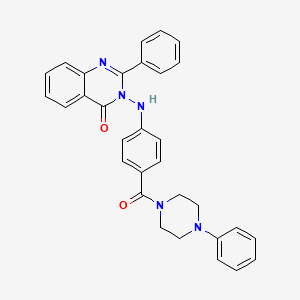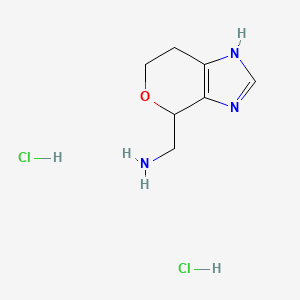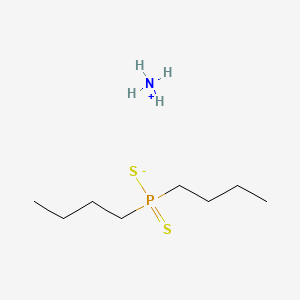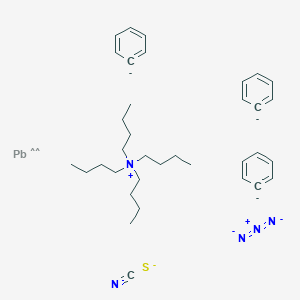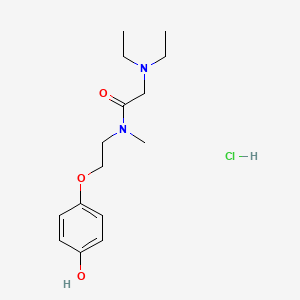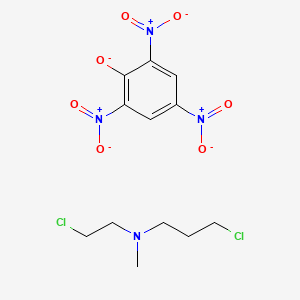
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate typically involves the reaction of N-methyl-3-chloropropylamine with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The resulting compound is then treated with picric acid to form the picrate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a tool in medicinal chemistry.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate involves its interaction with specific molecular targets. The chloroethyl and chloropropyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate can be compared with other similar compounds, such as:
N-Methyl-3-chloropropylamine hydrochloride: This compound shares a similar structure but lacks the picrate group.
2-Chloroethylamine hydrochloride: This compound has the chloroethyl group but lacks the chloropropyl and picrate groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
92168-03-1 |
|---|---|
Fórmula molecular |
C12H15Cl2N4O7- |
Peso molecular |
398.17 g/mol |
Nombre IUPAC |
3-chloro-N-(2-chloroethyl)-N-methylpropan-1-amine;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H13Cl2N.C6H3N3O7/c1-9(6-4-8)5-2-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H2,1H3;1-2,10H/p-1 |
Clave InChI |
QLAODASTEKOEEM-UHFFFAOYSA-M |
SMILES canónico |
CN(CCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


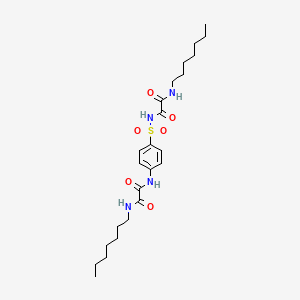
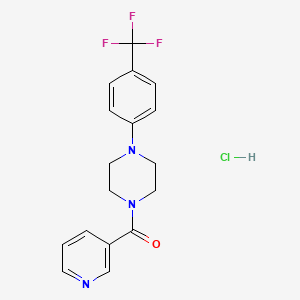
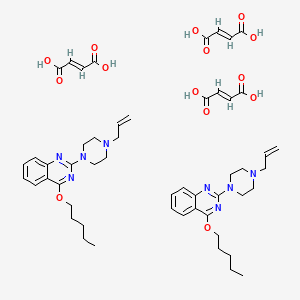
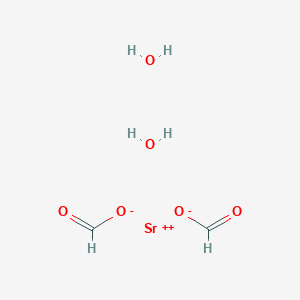
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
